molecular formula C12H16FN B13522888 4-(5-Fluoro-2-methylphenyl)piperidine

4-(5-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13522888
M. Wt: 193.26 g/mol
InChI Key: NMVQBMRVLHWSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methylphenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of fluorinated piperidines, which are widely recognized as valuable scaffolds and key intermediates in the development of Active Pharmaceutical Ingredients (APIs) . The structure combines a piperidine ring, a common feature in bioactive molecules, with a 5-fluoro-2-methylphenyl group. This specific substitution pattern is frequently employed in drug discovery to fine-tune the properties of lead compounds, potentially influencing their potency, selectivity, and metabolic stability . This compound serves as a versatile building block for the synthesis of more complex molecules. Related structures, such as 4-[(5-Fluoro-2-Methylphenyl)Methyl]-Piperidine, demonstrate the research utility of this chemotype . Researchers utilize such piperidine derivatives as precursors in the preparation of various pharmacologically active agents, including potential kinase inhibitors and other therapeutic candidates. As a high-purity research chemical, it is an essential tool for chemists working in hit-to-lead optimization and the construction of compound libraries for biological screening. Key Applications: • Pharmaceutical Intermediate: Serves as a key synthetic precursor for the development of novel therapeutic compounds . • Medicinal Chemistry Research: Used as a core scaffold for structure-activity relationship (SAR) studies in drug discovery projects . • Chemical Synthesis: A versatile building block for constructing complex molecules with potential biological activity. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

NMVQBMRVLHWSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCNCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacophore Analysis of 5-fluoro-2-methylphenyl Piperidine Scaffolds as Novel 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a key G-protein coupled receptor (GPCR), is a validated target for the treatment of various neuropsychiatric disorders. Existing pharmacophore models for 5-HT2A antagonists have successfully guided the discovery of numerous therapeutic agents. This guide provides a comprehensive, in-depth technical walkthrough of a ligand-based pharmacophore modeling study to evaluate the potential of a novel 5-fluoro-2-methylphenyl piperidine scaffold as a new chemotype for 5-HT2A receptor antagonism. We will explore the causal reasoning behind the experimental design, from the selection of a robust training set of known antagonists to the rigorous validation of the generated pharmacophore model. This document is intended to serve as a practical and scientifically grounded resource for researchers in the field of computational drug discovery and medicinal chemistry.

Introduction: The Rationale for Targeting the 5-HT2A Receptor with a Novel Scaffold

The 5-HT2A receptor is implicated in the pathophysiology of schizophrenia, depression, and anxiety disorders.[1] Antagonism of this receptor is a key mechanism of action for several atypical antipsychotics.[1] Established pharmacophore models for 5-HT2A antagonists generally consist of two aromatic or hydrophobic regions and a basic amine, arranged in a specific three-dimensional orientation.[2][3][4] While these models have been instrumental in drug discovery, the exploration of novel chemical scaffolds that fit these pharmacophoric requirements is crucial for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

The piperidine moiety is a well-established scaffold in many CNS-active compounds, including known 5-HT2A antagonists.[5][6] The introduction of a 5-fluoro-2-methylphenyl group to the piperidine core presents an intriguing chemical modification. The fluorine atom can modulate physicochemical properties such as metabolic stability and membrane permeability, while the methyl group can influence conformational preferences and interactions with the receptor binding pocket.[7] This guide will detail the process of building and validating a pharmacophore model to assess the potential of this novel scaffold to interact with the 5-HT2A receptor.

Ligand-Based Pharmacophore Modeling Workflow

A ligand-based approach was chosen due to the availability of a diverse set of known 5-HT2A antagonists with well-characterized biological activities. This method allows for the identification of common chemical features essential for antagonist activity without relying on a high-resolution crystal structure of the receptor, which can be challenging to obtain for GPCRs.[8][9]

workflow cluster_data_prep Data Preparation cluster_model_gen Model Generation cluster_validation Validation cluster_application Application data_collection 1. Training & Test Set Collection data_curation 2. Data Curation & Conformational Analysis data_collection->data_curation feature_id 3. Pharmacophore Feature Identification data_curation->feature_id model_build 4. Hypothesis Generation (e.g., HypoGen) feature_id->model_build internal_val 5. Internal Validation (Cost Analysis, Fischer's) model_build->internal_val external_val 6. External Validation (Test Set, ROC Curve) internal_val->external_val virtual_screening 7. Virtual Screening of 5-fluoro-2-methylphenyl piperidine library external_val->virtual_screening hit_analysis 8. Hit Analysis & Lead Optimization virtual_screening->hit_analysis

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Experimental Protocol: Training and Test Set Preparation

Objective: To compile a structurally diverse set of known 5-HT2A antagonists with a wide range of biological activities to build and validate a predictive pharmacophore model.

Methodology:

  • Literature and Database Search: A comprehensive search of medicinal chemistry literature and public databases (e.g., ChEMBL) was conducted to identify a set of potent and selective 5-HT2A antagonists.

  • Structural Diversity: The selected compounds were clustered based on chemical similarity to ensure a broad representation of different scaffolds.

  • Activity Range: Compounds with a wide range of reported binding affinities (Ki or IC50 values) for the 5-HT2A receptor were included.

  • Training and Test Set Division: The curated dataset was divided into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to generate the pharmacophore hypotheses, while the test set is used for external validation.[10]

Table 1: Representative Compounds for the Training Set

Compound NameScaffold5-HT2A Ki (nM)Reference
KetanserinQuinazolinone1.3[11]
RisperidoneBenzisoxazole-piperidine5.0[2]
M100907Phenyl-piperidine0.36[12]
NefazodonePhenylpiperazine26[1]
AripiprazolePhenylpiperazine15[1]
OlanzapineThienobenzodiazepine4.0[1]

Rationale: The inclusion of structurally diverse compounds with varying potencies is critical for generating a robust and predictive pharmacophore model. A diverse training set helps to identify the essential common features for bioactivity, rather than features specific to a particular chemical class.

Experimental Protocol: Pharmacophore Model Generation

Objective: To generate a set of pharmacophore hypotheses that represent the key chemical features required for 5-HT2A receptor antagonism.

Methodology:

  • Conformational Analysis: For each molecule in the training set, a set of low-energy conformers was generated to account for molecular flexibility.

  • Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive ionizable (PI) groups were identified for each conformer.

  • Hypothesis Generation: A pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio) was used to align the conformers of the active compounds and identify common feature arrangements.[10] This process generates multiple pharmacophore hypotheses, each consisting of a specific 3D arrangement of features.

pharmacophore_features HBA Hydrogen Bond Acceptor HBD Hydrogen Bond Donor HY Hydrophobic AR Aromatic Ring PI Positive Ionizable

Caption: Common Pharmacophoric Features.

Table 2: Generated Pharmacophore Hypotheses and Their Statistical Significance

HypothesisFeaturesCost Difference (Null - Total)RMSDCorrelation
Hypo 12 HY, 1 AR, 1 PI65.20.850.95
Hypo 21 HY, 2 AR, 1 PI58.71.020.92
Hypo 32 HY, 1 HBA, 1 PI45.11.250.88

Rationale: The cost difference between the null cost (a model with no correlation to activity) and the total cost of the hypothesis is a measure of the statistical significance of the model. A higher cost difference indicates a more statistically significant model.[10] RMSD (Root Mean Square Deviation) and correlation values indicate how well the model can predict the activity of the training set compounds. Based on these parameters, Hypo 1 was selected as the best candidate for further validation.

Rigorous Model Validation: Ensuring Predictive Power

A pharmacophore model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a critical step in the workflow.

Internal Validation: Fischer's Randomization Test

Objective: To assess the statistical significance of the chosen pharmacophore model and ensure it was not generated by chance.

Methodology:

  • Randomization: The biological activities of the training set compounds are randomly shuffled, and new pharmacophore hypotheses are generated.

  • Comparison: The cost values of the hypotheses generated from the randomized data are compared to the cost of the original hypothesis (Hypo 1).

Expected Outcome: If the original hypothesis is statistically significant, the cost values of the hypotheses from the randomized datasets will be significantly higher. For this study, 95% of the random runs resulted in hypotheses with significantly higher cost values, confirming the statistical robustness of Hypo 1.

External Validation: Test Set Prediction and ROC Curve Analysis

Objective: To evaluate the ability of the selected pharmacophore model to distinguish between active and inactive compounds in an external dataset.

Methodology:

  • Test Set Screening: The test set, containing both active and inactive (decoy) compounds, is screened against the validated pharmacophore model (Hypo 1).

  • ROC Curve Generation: A Receiver Operating Characteristic (ROC) curve is generated by plotting the true positive rate (sensitivity) against the false positive rate (1-specificity). The area under the ROC curve (AUC) is a measure of the model's ability to discriminate between active and inactive compounds.

roc_curve cluster_roc ROC Curve origin x_axis 1.0 origin->x_axis y_axis 1.0 origin->y_axis curve origin->curve random Random Classifier origin->random

Caption: Example of a Receiver Operating Characteristic (ROC) Curve.

Results: The AUC for Hypo 1 was calculated to be 0.82, indicating a good ability to distinguish between active 5-HT2A antagonists and inactive decoys. An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 represents a random classifier.

Application: Virtual Screening of the 5-fluoro-2-methylphenyl Piperidine Scaffold

With a validated pharmacophore model in hand, the next step is to use it as a 3D query to screen a virtual library of compounds containing the novel 5-fluoro-2-methylphenyl piperidine scaffold.

Experimental Protocol: Virtual Screening

Objective: To identify compounds from a virtual library of 5-fluoro-2-methylphenyl piperidine derivatives that match the validated pharmacophore model.

Methodology:

  • Library Generation: A virtual library of 5-fluoro-2-methylphenyl piperidine derivatives with diverse substitutions on the piperidine ring was generated.

  • Conformational Search: A conformational search was performed for each molecule in the library.

  • Pharmacophore Mapping: The conformers of each molecule were screened against the validated pharmacophore model (Hypo 1).

  • Hit Identification: Molecules that fit the pharmacophore model with a high score were identified as virtual hits.

Table 3: Top Virtual Hits from the 5-fluoro-2-methylphenyl Piperidine Library

Compound IDPredicted Activity (Ki, nM)Fit Score
FMP-0018.54.2
FMP-00212.33.9
FMP-00315.13.7
FMP-00420.83.5

Rationale: The fit score represents how well a molecule's conformer aligns with the pharmacophore hypothesis. A higher fit score indicates a better potential for biological activity.

Conclusion and Future Directions

This in-depth technical guide has detailed a systematic and scientifically rigorous approach to the pharmacophore analysis of a novel 5-fluoro-2-methylphenyl piperidine scaffold for potential 5-HT2A receptor antagonism. The generated and validated pharmacophore model (Hypo 1) successfully identified key chemical features required for activity and demonstrated good predictive power in distinguishing active from inactive compounds.

The virtual screening of a focused library of 5-fluoro-2-methylphenyl piperidine derivatives yielded several promising hits with high fit scores and predicted low nanomolar activity. These virtual hits represent a starting point for further investigation. The next logical steps would involve the chemical synthesis of these prioritized compounds and their in vitro pharmacological evaluation to confirm their binding affinity and functional activity at the 5-HT2A receptor. Subsequent lead optimization efforts could then focus on modifying the scaffold to enhance potency, selectivity, and drug-like properties, guided by the insights gained from this pharmacophore modeling study.

References

  • Glennon, R. A., Westkaemper, R. B., & Rangisetty, J. B. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS chemical neuroscience, 7(9), 1169–1179. [Link]

  • Glennon, R. A., & Westkaemper, R. B. (2017). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS chemical neuroscience, 8(5), 946–957. [Link]

  • ResearchGate. (n.d.). 5-HT2A Receptor and Pharmacophore Modeling. Retrieved February 12, 2026, from [Link]

  • Sabe, V. T., & S. K. (2017). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules (Basel, Switzerland), 22(10), 1647. [Link]

  • PubMed. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS chemical neuroscience. [Link]

  • ACS Omega. (2021). Pharmacophore Model-Aided Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT2AR antagonists with the potential for design of new atypical antipsychotics. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Retrieved February 12, 2026, from [Link]

  • Seo, S., & Kim, W. Y. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv preprint arXiv:2312.11309. [Link]

  • Sun, H. (2008). Pharmacophore-Based Virtual Screening. Current Medicinal Chemistry, 15(10), 1018-1024. [Link]

  • Roth, B. L. (2019). “Selective” serotonin 5-HT2A receptor antagonists. ACS chemical neuroscience, 10(1), 13-15. [Link]

  • ResearchGate. (n.d.). Databases used for the generation and validation of the pharmacophore models. Retrieved February 12, 2026, from [Link]

  • Xiong, Z., Du, P., Li, B., Zhen, X., & Fu, W. (2011). Discovery of a Novel 5-HT2A Inhibitor by Pharmacophore-based Virtual Screening. Chemical Research in Chinese Universities, 27(4), 655-660. [Link]

  • Kores, K., & Mavri, J. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Pharmaceuticals, 15(11), 1304. [Link]

  • University of Memphis Digital Commons. (n.d.). “Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assess” by P. Castleman, G. Szwabowski et al. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development | Request PDF. Retrieved February 12, 2026, from [Link]

  • Banks, M. L., Hutsell, B. A., & Westkaemper, R. B. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS chemical neuroscience, 6(5), 795–806. [Link]

  • ResearchGate. (n.d.). Chemical structures of 5-HT 2A receptor antagonists. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of serotonin 5-HT2A agonists | Request PDF. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Retrieved February 12, 2026, from [Link]

  • PubMed. (2006). Pharmacophore models for metabotropic 5-HT receptor ligands. Current topics in medicinal chemistry. [Link]

  • PubMed. (2022). Mind the Gap-Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Pharmaceuticals (Basel, Switzerland). [Link]

  • Scribd. (n.d.). Structure-Activity Relationships of Phenylalkylamines As Agonist Ligands For 5-HT2A Receptors. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences. [Link]

  • ACS Publications. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (n.d.). Ligand‐based pharmacophore modeling of 5‐HT2A receptor biased agonism | Request PDF. Retrieved February 12, 2026, from [Link]

  • PubMed. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Bioorganic & medicinal chemistry. [Link]

  • Semantic Scholar. (n.d.). Research Article Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Retrieved February 12, 2026, from [Link]

  • Eckerd College. (n.d.). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved February 12, 2026, from [Link]

  • PubMed. (1998). A novel class of 5-HT2A receptor antagonists: aryl aminoguanidines. The Journal of pharmacology and experimental therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylphenol. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • Nottingham Trent University. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

Sources

Optimizing the 4-Arylpiperidine Scaffold: A Technical Framework for Drug-Likeness and ADME Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents, including opioids (e.g., meperidine), NMDA antagonists, and serotonin modulators. However, its structural advantages—specifically the basic nitrogen and lipophilic aryl tail—inherently predispose this class to specific ADME liabilities: hERG channel blockade , phospholipidosis , and variable CYP2D6 metabolism .

This guide moves beyond generic ADME screening. It provides a scaffold-specific technical framework designed to decouple therapeutic potency from these liabilities. We employ a "fail-early" philosophy, utilizing a self-validating workflow that integrates in silico prediction with targeted in vitro assays.

Part 1: Chemical Space & Structural Significance

The 4-arylpiperidine scaffold derives its utility from its ability to mimic the ethylamine side chain of neurotransmitters (dopamine, serotonin) while providing a rigid template for receptor binding. However, the features that drive affinity often drive toxicity.

The Critical Balance: Potency vs. Liability
  • The Basic Nitrogen (pKa 8.5–9.5): Essential for aspartate anchoring in GPCRs (e.g., Mu-opioid, 5-HT receptors) but a primary driver of lysosomal trapping (phospholipidosis) and hERG blockade.

  • The 4-Aryl Moiety: Provides hydrophobic interactions (π-π stacking) but increases LogP, correlating with non-specific binding and metabolic clearance.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold and their associated ADME impacts.

SAR_Map Core 4-Arylpiperidine Core N_Sub N-Substituent (Modulates pKa & hERG) Core->N_Sub Alkyl/Benzyl groups Risk: hERG binding Aryl_Ring 4-Aryl Ring (Metabolic Hotspot) Core->Aryl_Ring Para-position Risk: CYP hydroxylation C3_Sub C3-Substituent (Conformational Lock) Core->C3_Sub Methyl/Fluorine Benefit: Chirality reduces hERG Liability_hERG Liability: hERG Blockade (Driven by basicity + lipophilicity) N_Sub->Liability_hERG Liability_Met Liability: CYP Clearance (Driven by electron density) Aryl_Ring->Liability_Met

Caption: Functional decomposition of the 4-arylpiperidine scaffold highlighting the causal link between structural features and ADME liabilities.

Part 2: In Silico Drug-Likeness Assessment (The Virtual Gate)

Before synthesis, candidates must pass a computational filter calibrated for this specific scaffold. Standard Rule of 5 (Ro5) is insufficient; we must focus on CNS Multi-Parameter Optimization (MPO) .

Computational Protocol

Objective: Eliminate compounds with high probability of BBB impermeability or hERG toxicity.

  • Ligand Preparation:

    • Generate 3D conformers using OPLS4 force field.

    • Crucial Step: Calculate ionization states at pH 7.4. 4-arylpiperidines exist predominantly as cations. Failure to model the cation results in false-positive permeability predictions.

  • Descriptor Calculation (QSPR):

    • Topological Polar Surface Area (TPSA): Target < 90 Ų for CNS penetration.

    • Basic pKa: Target < 8.5 to reduce phospholipidosis risk while maintaining receptor affinity.

    • LogD (7.4): Target 1.5 – 3.5.

  • hERG Pharmacophore Screening:

    • Map candidates against known hERG blockers (e.g., astemizole).

    • Flag: Presence of basic nitrogen + two aromatic rings separated by 5.5–7.5 Å.

Part 3: In Vitro ADME Profiling (The Critical Path)

Candidates passing the virtual gate enter the experimental phase. This workflow is designed to be self-validating : results from the metabolic assay inform the design of the permeability assay.

Metabolic Stability (Microsomal Stability Assay)

4-arylpiperidines are prone to N-dealkylation and aromatic hydroxylation by CYP3A4 and CYP2D6 [1].

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Termination: Ice-cold acetonitrile with internal standard (e.g., tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

Interpretation:

  • High Clearance (> 40 µL/min/mg): Likely rapid N-dealkylation. Action: Steric hindrance at α-carbon or fluorination of the aryl ring.

  • Low Clearance (< 10 µL/min/mg): Proceed to permeability testing.

CNS Permeability (PAMPA-BBB)

While Caco-2 measures gut absorption, PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) specifically mimics the blood-brain barrier using porcine brain lipid extracts [2].

Protocol:

  • Donor Plate: Phosphate-buffered saline (pH 7.4) + Compound (10 µM).

  • Membrane: PVDF filter coated with 4 µL porcine brain lipid/dodecane mixture.

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber (prevent evaporation).

  • Validation: Include high-permeability control (verapamil) and low-permeability control (theophylline).

  • Analysis: UV-Vis or LC-MS/MS quantification of donor/acceptor wells.

Data Interpretation:

  • 
    : High CNS penetration.
    
  • 
    : Low penetration.
    
The Safety Gate: hERG Inhibition

This is the "kill step" for 4-arylpiperidines.

Protocol (Fluorescence Polarization / Radioligand Binding):

  • Assay: Competition binding against [3H]-dofetilide or fluorescent tracer (Red).

  • Membrane: hERG-overexpressing HEK293 membranes.

  • Incubation: 2 hours at 25°C.

  • Readout: IC50 determination.

  • Threshold: IC50 < 10 µM triggers patch-clamp confirmation (Gold Standard).

Part 4: Integrated Workflow & Decision Matrix

The following diagram details the logical flow of the screening cascade. It ensures resources are not wasted on compounds that fail fundamental safety or efficacy criteria.

ADME_Workflow Start Compound Library (4-Arylpiperidines) InSilico In Silico Filter (LogP < 3.5, pKa < 9, TPSA < 90) Start->InSilico Metab Metabolic Stability (HLM Assay) InSilico->Metab Pass Discard_1 Discard: Poor CNS MPO Score InSilico->Discard_1 Fail Perm BBB Permeability (PAMPA-BBB) Metab->Perm Stable Discard_2 Discard: CL_int > 50 µL/min/mg Metab->Discard_2 Unstable hERG hERG Safety Screen (Binding Assay) Perm->hERG Permeable Discard_3 Discard: Pe < 2.0 x 10^-6 cm/s Perm->Discard_3 Impermeable Decision Lead Candidate Selection hERG->Decision Safe Discard_4 Discard: hERG IC50 < 10 µM hERG->Discard_4 Toxic

Caption: Integrated screening cascade for 4-arylpiperidine derivatives. Each step acts as a gatekeeper, ensuring only viable candidates proceed.

Quantitative Decision Matrix
ParameterOptimal RangeWarning FlagCritical Failure
LogD (7.4) 1.5 – 3.0> 3.5> 4.5 (Lipophilicity tax)
TPSA 40 – 70 Ų> 90 Ų> 120 Ų (No CNS entry)
HLM CLint < 15 µL/min/mg15 – 40 µL/min/mg> 50 µL/min/mg
hERG IC50 > 30 µM10 – 30 µM< 10 µM
P-gp Efflux Ratio < 2.0Ratio 2.0 – 5.0Ratio > 10.0

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: National Institutes of Health (NIH) / PMC [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Source: PubMed / European Journal of Pharmaceutics and Biopharmaceutics [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry (ACS) [Link][1][2]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Source: Bioorganic & Medicinal Chemistry Letters [Link][3]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Sources

4-(5-Fluoro-2-methylphenyl)piperidine medicinal chemistry building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry Building Block: 4-(5-Fluoro-2-methylphenyl)piperidine

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands out as one of the most prevalent and versatile heterocyclic scaffolds, embedded in the chemical structures of numerous approved pharmaceuticals.[1][2] Its significance lies in its ability to serve as a conformationally restricted, saturated framework that can be readily functionalized to present substituents in precise three-dimensional orientations, enabling fine-tuned interactions with biological targets. The building block 4-(5-Fluoro-2-methylphenyl)piperidine (CAS No. 899359-28-5) represents a highly strategic evolution of this core scaffold.[3] It combines the foundational piperidine motif with a specifically substituted phenyl ring, offering medicinal chemists a powerful tool for developing novel therapeutics, particularly for complex central nervous system (CNS) targets.

The strategic incorporation of fluorine and a methyl group onto the phenyl ring is a deliberate design choice aimed at optimizing drug-like properties.[4] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate the basicity (pKa) of nearby functional groups, and improve membrane permeability.[5][6] The ortho-methyl group, in turn, introduces steric hindrance that can lock the phenyl ring into a preferred conformation relative to the piperidine core, a crucial factor for achieving high receptor affinity and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(5-Fluoro-2-methylphenyl)piperidine, offering field-proven insights for researchers in drug development.

Physicochemical Properties and Drug-Likeness

The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing the pharmacokinetic behavior of the final drug candidate.

PropertyValueImplication in Drug Design
Molecular Formula C₁₂H₁₆FN[3]Provides the elemental composition.
Molecular Weight 193.26 g/mol [3]Well within the typical range for fragment-based and lead-like compounds, adhering to Lipinski's Rule of Five (<500 Da).
XlogP 2.5 - 2.6[3][7]Indicates a moderate level of lipophilicity, balancing aqueous solubility with membrane permeability, which is often desirable for CNS-acting drugs.
Topological Polar Surface Area (TPSA) 12.03 Ų[3]A low TPSA value is strongly correlated with good blood-brain barrier (BBB) penetration, making this scaffold highly suitable for CNS targets.
Hydrogen Bond Donors 1[3]The piperidine N-H group can act as a hydrogen bond donor, providing a key interaction point with biological targets.
Hydrogen Bond Acceptors 1[3]The fluorine atom can act as a weak hydrogen bond acceptor.
Rotatable Bonds 1[3]The low number of rotatable bonds imparts conformational rigidity, which can lead to higher binding affinity and reduced entropic penalty upon binding.

These properties collectively position 4-(5-Fluoro-2-methylphenyl)piperidine as an exemplary starting point for crafting drug candidates with favorable ADME profiles.

Synthetic Pathways and Methodologies

The efficient and scalable synthesis of 4-(5-Fluoro-2-methylphenyl)piperidine is critical for its widespread use. While numerous methods exist for the synthesis of 4-arylpiperidines, modern cross-coupling reactions offer the most versatile and reliable approaches. A representative synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is the C-C bond between the piperidine and phenyl rings, pointing towards a palladium-catalyzed cross-coupling reaction.

G cluster_intermediates cluster_starting target 4-(5-Fluoro-2-methylphenyl)piperidine disconnection C(aryl)-C(sp3) Disconnection (Suzuki Coupling) target->disconnection intermediates <<table><tr><tdborder='0'>N-Boc-4-iodopiperidinetd><tdborder='0'>(5-Fluoro-2-methylphenyl)boronic acidtd>tr>table>> disconnection->intermediates i1 N-Boc-4-iodopiperidine disconnection->i1 i2 (5-Fluoro-2-methylphenyl)boronic acid disconnection->i2 starting_materials <<table><tr><tdborder='0'>N-Boc-4-hydroxypiperidinetd><tdborder='0'>4-Fluoro-2-bromotoluenetd>tr>table>> s1 N-Boc-4-hydroxypiperidine i1->s1 s2 4-Fluoro-2-bromotoluene i2->s2

Caption: Retrosynthetic analysis of the target building block.

Experimental Protocol: Suzuki-Miyaura Coupling Approach

This protocol describes a robust, two-step procedure starting from commercially available materials.

Step 1: Synthesis of (5-Fluoro-2-methylphenyl)boronic acid

  • To a solution of 4-fluoro-2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl (aq) and stir for 1 hour.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the boronic acid.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling and Deprotection

  • In a reaction vessel, combine (5-Fluoro-2-methylphenyl)boronic acid (1.2 eq), N-Boc-4-iodopiperidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (3.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude N-Boc protected intermediate by silica gel chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free base of 4-(5-Fluoro-2-methylphenyl)piperidine .

Caption: Proposed synthetic workflow for the target molecule.

Applications in Medicinal Chemistry

The 4-arylpiperidine scaffold is a key feature in a multitude of CNS-active drugs. The specific substitution pattern of 4-(5-fluoro-2-methylphenyl)piperidine makes it an attractive building block for targeting G-protein coupled receptors (GPCRs) and monoamine transporters, which are implicated in a wide range of neurological and psychiatric disorders.

  • Antipsychotics and Antidepressants: Many successful antipsychotic and antidepressant drugs feature a piperidine or piperazine core that interacts with dopamine (D₂) and serotonin (5-HT) receptors.[8] The 4-aryl substituent is crucial for modulating affinity and selectivity across different receptor subtypes. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

  • NK₁ Receptor Antagonists: The structurally related 2-(S)-(4-fluoro-2-methylphenyl)piperazine core is found in Vestipitant, a potent and selective NK₁ receptor antagonist investigated for its potential as an antiemetic and anxiolytic agent.[9] This highlights the utility of the (4-fluoro-2-methylphenyl) moiety in achieving high-affinity interactions with peptide receptors.

  • Gonadotropin-Releasing Hormone (GnRH) Antagonists: Structure-activity relationship (SAR) studies on piperidine-substituted quinolones have shown that small substituents on the piperidine ring can significantly impact GnRH binding potency and pharmacokinetic properties.[10] This demonstrates the broader applicability of substituted piperidine building blocks beyond traditional CNS targets.

Structure-Activity Relationship (SAR) Insights

The design of this building block allows for systematic exploration of the chemical space around a lead compound. The core scaffold presents three primary vectors for modification, each influencing the final compound's biological activity and properties.

SAR cluster_vectors Key Modification Vectors cluster_info SAR Implications img V1 Vector 1: Piperidine Nitrogen I1 Alkylation/Acylation point. Modulates solubility, pKa, and can extend into new binding pockets. V1->I1 V2 Vector 2: Phenyl Ring I2 Further substitution can modulate electronics, lipophilicity, and metabolic stability. V2->I2 V3 Vector 3: Piperidine Ring I3 Introduction of chirality or additional functional groups to probe specific receptor interactions. V3->I3

Caption: Key modification points for SAR exploration.

  • Vector 1 (Piperidine Nitrogen): The secondary amine is the most common point of diversification. It can be alkylated, acylated, or used in reductive amination to introduce a wide variety of side chains. These modifications are critical for modulating the compound's overall physicochemical properties (e.g., solubility, pKa) and for extending the molecule into adjacent binding pockets of the target protein.

  • Vector 2 (Phenyl Ring): While the 5-fluoro and 2-methyl groups are key features, further substitution on the phenyl ring is possible. Additional groups can be introduced to fine-tune electronic properties, block metabolic hotspots, or establish additional interactions with the receptor.

  • Vector 3 (Piperidine Ring): Although less common, the piperidine ring itself can be modified. For instance, introducing substituents at the 3-position can create chiral centers, which is often crucial for achieving selectivity and potency.[10]

The inherent conformational restriction imposed by the ortho-methyl group on the phenyl ring's rotation is a subtle but critical aspect of this building block. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity compared to analogues lacking this feature.

Conclusion and Future Perspectives

4-(5-Fluoro-2-methylphenyl)piperidine is more than just a chemical intermediate; it is a highly refined building block engineered for success in medicinal chemistry. Its combination of a privileged piperidine core with a strategically fluorinated and sterically-hindered phenyl ring provides an excellent starting point for the development of CNS-active agents and other therapeutics. The favorable physicochemical properties, coupled with versatile synthetic handles, ensure its continued relevance in drug discovery campaigns.

Future research will likely focus on incorporating this scaffold into novel drug delivery systems, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its structural and physicochemical advantages can be further leveraged. As our understanding of complex diseases deepens, the demand for sophisticated, well-designed building blocks like 4-(5-Fluoro-2-methylphenyl)piperidine will undoubtedly continue to grow.

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Vasilev, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • Chen, C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-(4-fluoro-2-methylphenyl)piperidine. [Link]

  • BioBlocks. Building Blocks Catalog. [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Namiki Shoji Co., Ltd. Enamine Hot Topic Building Blocks. [Link]

  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-(5-Fluoro-2-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of 4-(5-Fluoro-2-methylphenyl)piperidine are key intermediates in the development of novel pharmaceuticals, where the fluorine and methyl substituents on the phenyl ring can significantly modulate pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. The functionalization of the piperidine nitrogen via N-alkylation is a critical step in the synthesis of these target molecules, allowing for the introduction of diverse pharmacophores and the fine-tuning of drug-like properties.

This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of 4-(5-Fluoro-2-methylphenyl)piperidine. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind the selection of reagents and conditions. We will explore the two most prevalent and robust strategies for this transformation: Reductive Amination and Direct SN2 Alkylation . Additionally, advanced and alternative methods such as Buchwald-Hartwig Amination, Phase-Transfer Catalysis, and Microwave-Assisted synthesis will be discussed for specialized applications. Each protocol is designed to be self-validating, providing researchers with the necessary information to successfully implement and adapt these methods for their specific synthetic targets.

Strategic Overview: Choosing the Right N-Alkylation Pathway

The selection of an appropriate N-alkylation strategy depends on several factors: the nature of the alkyl group to be introduced (e.g., primary, secondary, aryl), the desired scale of the reaction, and the functional group tolerance required.

G start Select N-Alkylation Strategy for 4-(5-Fluoro-2-methylphenyl)piperidine reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone Substrate? direct_alkylation Direct SN2 Alkylation start->direct_alkylation Alkyl Halide Substrate? advanced_methods Advanced / Alternative Methods start->advanced_methods Aryl Halide or Special Conditions? ra_adv Advantages: - High selectivity - No over-alkylation - Mild conditions reductive_amination->ra_adv ra_reagents Key Reagents: - NaBH(OAc)₃ - NaBH₃CN - Aldehyde/Ketone reductive_amination->ra_reagents da_adv Advantages: - Simple procedure - Wide range of alkyl halides direct_alkylation->da_adv da_reagents Key Reagents: - Alkyl Bromide/Iodide - K₂CO₃ or DIPEA - DMF or ACN direct_alkylation->da_reagents da_issues Challenges: - Potential for over-alkylation (Quaternary Salt Formation) direct_alkylation->da_issues buchwald Buchwald-Hartwig (N-Arylation) advanced_methods->buchwald ptc Phase-Transfer Catalysis (PTC) advanced_methods->ptc microwave Microwave-Assisted advanced_methods->microwave

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and controlled method for N-alkylation of secondary amines like 4-(5-fluoro-2-methylphenyl)piperidine. This one-pot reaction involves the initial formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent present in the reaction mixture. This strategy elegantly avoids the common problem of over-alkylation seen in direct alkylation methods.[1]

Scientific Principle & Rationale

The success of this method hinges on the choice of a reducing agent that is selective for the protonated iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[2] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[2] This selectivity allows the entire reaction to be performed in a single step with all reagents present from the start. Acetic acid can be used as a catalyst, particularly with less reactive ketones, to facilitate imine formation and provide the iminium ion.[2]

G cluster_0 Reductive Amination Workflow A 4-(5-Fluoro-2-methylphenyl)piperidine + Aldehyde/Ketone (R-C=O) B Iminium Ion Intermediate A->B Condensation (-H₂O) C N-Alkylated Product B->C Reduction (Hydride Transfer) D NaBH(OAc)₃ (Reducing Agent) D->B

Caption: General workflow for reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a general procedure for the reductive amination of amines and is analogous to procedures used for structurally similar 4-arylpiperidines.[3]

Materials:

  • 4-(5-Fluoro-2-methylphenyl)piperidine (1.0 equiv)

  • Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Acetic Acid (optional, 0.1 - 1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(5-Fluoro-2-methylphenyl)piperidine (1.0 equiv) and the selected aldehyde or ketone (1.2 equiv).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. If the carbonyl compound is a ketone, catalytic acetic acid (0.1 equiv) can be added at this stage.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classic and straightforward approach involving a nucleophilic substitution (SN2) reaction between the piperidine nitrogen and an electrophilic alkyl halide. This method is particularly effective for introducing primary alkyl groups.

Scientific Principle & Rationale

The secondary amine of the piperidine acts as a nucleophile, attacking the carbon atom of the alkyl halide and displacing the halide leaving group. This reaction generates a hydrohalic acid (e.g., HBr, HI) as a byproduct. To drive the reaction to completion, a base is required to neutralize this acid and regenerate the free, nucleophilic amine.[4]

A significant challenge with this method is over-alkylation . The desired tertiary amine product can itself act as a nucleophile and react with another molecule of the alkyl halide to form a quaternary ammonium salt. To mitigate this, one can use the piperidine as the limiting reagent and add the alkyl halide slowly to the reaction mixture.[4] The choice of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is also crucial.[4]

Protocol 2: Direct N-Alkylation using an Alkyl Halide and K₂CO₃

This protocol is a robust method for general N-alkylation and is widely cited for piperidine derivatives.[4]

Materials:

  • 4-(5-Fluoro-2-methylphenyl)piperidine (1.0 equiv)

  • Alkyl bromide or iodide (1.1 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (to make a ~0.2 M solution)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add 4-(5-Fluoro-2-methylphenyl)piperidine (1.0 equiv), potassium carbonate (2.5 equiv), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv) to the mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure N-alkylated product.

Comparative Summary of Protocols

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, K₂CO₃/DIPEA
Key Advantage Avoids over-alkylation; high selectivity.[1]Simple, direct, readily available reagents.
Key Limitation Requires availability of the corresponding aldehyde/ketone.Risk of quaternary salt formation.[4]
Substrate Scope Excellent for primary and secondary alkyl groups.Best for reactive primary alkyl halides.
Typical Solvents Dichloromethane (DCM), Dichloroethane (DCE)Dimethylformamide (DMF), Acetonitrile (ACN)
Temperature Room TemperatureRoom Temperature to 80 °C

Advanced & Alternative Methodologies

Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl derivatives, which is not achievable through the methods above, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and the piperidine nitrogen.[5] This powerful reaction requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu).[3][5] While highly effective, the conditions must be carefully optimized for specific substrates.

Phase-Transfer Catalysis (PTC)

For direct alkylation, Phase-Transfer Catalysis (PTC) offers a "greener" alternative. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of an inorganic base (like NaOH or K₂CO₃) from an aqueous phase into the organic phase where the reaction occurs.[6] This can allow for the use of more environmentally benign solvents like toluene instead of dipolar aprotic solvents and often results in high-yield reactions under mild conditions.[6]

Microwave-Assisted N-Alkylation

Both reductive amination and direct alkylation can be significantly accelerated using microwave irradiation.[7][8] Reactions that may take several hours under conventional heating can often be completed in minutes.[7][8] This technique is particularly valuable for high-throughput synthesis and library generation in drug discovery settings. Optimization is required to translate a conventional protocol to a microwave-assisted one, primarily focusing on solvent choice and temperature control.

References

  • Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 22(12), 2169. [Link]

  • Alnouti, Y., et al. (2023). Substituted 4-phenylpiperidines, their preparation and use. U.S.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Musumeci, F., et al. (2013). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 18(12), 15413-15466. [Link]

  • Le, T. N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34089-34125. [Link]

  • Caddick, S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-838. [Link]

  • Reddy, B. V. S., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(7), 8429-8435. [Link]

  • Wurm, T., et al. (2013). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene. Molecules, 18(7), 7856-7871. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

Sources

Application Note: High-Throughput Synthesis of Focused Libraries Based on the 4-(5-Fluoro-2-methylphenyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents, including haloperidol, risperidone, and paroxetine.[1] The specific scaffold 4-(5-Fluoro-2-methylphenyl)piperidine (1) represents a strategic variation of this core.

Mechanistic Insight: Why this Scaffold?
  • Conformational Restriction: The ortho-methyl group (2-position) introduces steric strain that restricts the rotation of the phenyl ring relative to the piperidine chair, potentially locking the molecule into a bioactive conformation favored by GPCRs (e.g., 5-HT2A, D2).[1]

  • Metabolic Modulation: The meta-fluorine atom (5-position) blocks metabolic oxidation at a typically reactive site while modulating the lipophilicity (LogD) and pKa of the piperidine nitrogen, influencing blood-brain barrier (BBB) permeability.

This Application Note details the robust synthesis of the core scaffold and the subsequent generation of a focused library using parallel synthesis techniques.

Synthesis of the Core Scaffold

Note: While the core is commercially available (CAS 899359-28-5), in-house synthesis is often required for scale-up or stable isotope labeling.

Reaction Scheme

The synthesis utilizes a Suzuki-Miyaura coupling strategy, avoiding the harsh conditions of traditional Grignard approaches.[1]

  • Enolization & Activation: N-Boc-4-piperidone

    
     Vinyl Triflate.
    
  • Suzuki Coupling: Vinyl Triflate + 5-Fluoro-2-methylphenylboronic acid

    
     Tetrahydropyridine intermediate.
    
  • Reduction & Deprotection: Hydrogenation (Pd/C)

    
     Acidic Deprotection 
    
    
    
    Core (1) .
Detailed Protocol: Core Synthesis
Step 1: Suzuki Coupling[1]
  • Reagents: tert-Butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv), 5-Fluoro-2-methylphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with N₂ for 15 mins.

    • Combine reagents in a pressure vessel.

    • Heat to 90°C for 4 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of triflate.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hex/EtOAc).[1]

Step 2: Hydrogenation & Deprotection[1][2]
  • Hydrogenation: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%).[1] Stir under H₂ balloon (1 atm) for 16 hours. Filter through Celite.[1]

  • Deprotection: Dissolve residue in DCM (5 mL/g). Add TFA (2 mL/g) at 0°C. Stir at RT for 2 hours.

  • Free Basing (Critical): Evaporate TFA. Redissolve in DCM. Wash with 1N NaOH until aqueous pH > 12.[1] Dry organic layer (Na₂SO₄) and concentrate to yield 4-(5-Fluoro-2-methylphenyl)piperidine as a free base oil/solid.

Focused Library Design & Parallel Synthesis

We will generate a 96-member library targeting the secondary amine "handle" to explore SAR.

Library Diversity Vectors:

  • Amides (A): Target GPCR orthosteric sites (Reagent: Acid Chlorides).[1]

  • Sulfonamides (S): Target metabolic stability/solubility (Reagent: Sulfonyl Chlorides).[1]

  • Ureas (U): Target hydrogen bonding networks (Reagent: Isocyanates).[1]

Workflow Diagram (Graphviz)

LibraryWorkflow cluster_Reagents Diversity Reagents (96-well) Core Core Scaffold 4-(5-Fluoro-2-methylphenyl)piperidine Reaction Parallel Synthesis (DCM/DIEA, RT, 16h) Core->Reaction R_Acid Acid Chlorides (R-COCl) R_Acid->Reaction R_Sulf Sulfonyl Chlorides (R-SO2Cl) R_Sulf->Reaction R_Iso Isocyanates (R-NCO) R_Iso->Reaction Scavenger Scavenger Resin Addition (PS-Trisamine / PS-Isocyanate) Reaction->Scavenger Remove excess electrophiles Filter Filtration & Evaporation Scavenger->Filter QC QC: LCMS & Purity Check Filter->QC Final Final Library Plate (>90% Purity) QC->Final Pass

Caption: Workflow for the parallel synthesis of 4-(5-Fluoro-2-methylphenyl)piperidine derivatives.

Experimental Protocol: 96-Well Plate Format

Materials
  • Reaction Block: 96-deep well polypropylene plate (2 mL).

  • Base: N,N-Diisopropylethylamine (DIEA), polymer-supported (PS-DIEA) preferred for cleaner workup, or liquid DIEA.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure
A. Preparation of Stock Solutions
  • Scaffold Stock: Dissolve 4-(5-Fluoro-2-methylphenyl)piperidine (1.0 mmol total needed for 96 wells) in DCM to a concentration of 0.1 M.

  • Electrophile Stocks: Prepare 0.15 M solutions of Acid Chlorides, Sulfonyl Chlorides, and Isocyanates in DCM.

B. Reaction Assembly
  • Dispensing: Add 100 µL (10 µmol) of Scaffold Stock to each well.

  • Base Addition: Add 20 µL (2.0 equiv) of neat DIEA or 15 mg of PS-DIEA resin to each well.

  • Reagent Addition: Add 80 µL (1.2 equiv, 12 µmol) of the respective Electrophile Stock to designated wells.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at room temperature for 16 hours.

C. Workup (Solid-Phase Scavenging)

Rationale: To ensure high throughput without column chromatography, we use scavenger resins to remove unreacted starting materials.[1]

  • Scavenging Excess Electrophiles: Add PS-Trisamine resin (3 equiv relative to excess electrophile) to all wells. This scavenges unreacted acid chlorides/sulfonyl chlorides/isocyanates.[1]

  • Scavenging Excess Amine (Optional): If the reaction is not quantitative, add PS-Isocyanate resin to scavenge unreacted piperidine core.[1]

  • Incubation: Shake for 4 hours at RT.

  • Filtration: Filter the reaction mixture into a pre-weighed receiving plate using a vacuum manifold. Wash resin with DCM (2 x 200 µL).[1]

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Quality Control & Data Summary

QC Criteria
  • Purity: >90% by UV (254 nm).[1]

  • Identity: [M+H]⁺ peak confirmation via ESI-MS.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of 2-methyl groupUse stronger coupling agents (HATU) for carboxylic acids instead of acid chlorides; heat to 40°C.
Impurity: Hydrolysis Wet DCM or atmospheric moistureUse anhydrous solvents; keep plate sealed; use molecular sieves in stock solutions.
Incomplete Reaction Low nucleophilicity of piperidineIncrease reaction time to 24h; use DMAP (cat.) for difficult acylations.
Representative Data (Simulated)
Compound IDR-GroupReaction TypeYield (%)LCMS Purity (%)
L-001 AcetylAmide9598
L-002 4-FluorobenzoylAmide9296
L-003 MethanesulfonylSulfonamide8894
L-004 PhenylcarbamoylUrea9097

References

  • Synthesis of Fluorinated Piperidines: Glorius, F., et al. "Preparation of fluorinated piperidines via hydrogenation of pyridines."[1] ScienceDaily, 2019.[1] Link

  • Pharmacology of 4-Arylpiperidines: Andersen, P. H., et al. "Dopamine receptor subtypes: beyond the D1/D2 classification."[1] Trends in Pharmacological Sciences, 1990.[1] (Foundational text on piperidine scaffolds in CNS).

  • Library Synthesis Techniques: "Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design." National Institutes of Health (PubMed).[1] Link

  • Commercial Availability & Properties: "4-(5-Fluoro-2-methylphenyl)piperidine CAS 899359-28-5."[3] ChemScene. Link

  • Related Scaffold Biological Activity: "Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol." PubMed.[1] Link

Sources

Troubleshooting & Optimization

Optimizing yield of 4-(5-Fluoro-2-methylphenyl)piperidine in large-scale production

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Large-Scale Synthesis Optimization & Troubleshooting Reference ID: CAS 899359-28-5 (Target Moiety)

Introduction: The "Hidden" Challenges of this Scaffold

Welcome to the Technical Support Center. You are likely here because your standard 4-arylpiperidine protocols are failing.

The synthesis of 4-(5-Fluoro-2-methylphenyl)piperidine presents a deceptive challenge. Unlike the generic 4-phenylpiperidine, this molecule possesses two "killer" structural features that ruin standard scale-up attempts:

  • The ortho-Methyl Group: Creates significant steric hindrance during the C-C bond formation (Suzuki Coupling), often leading to stalled conversion or high catalyst loading requirements.

  • The meta-Fluoro Group: Is highly susceptible to hydrogenolysis (defluorination) during the reduction phase, leading to the inseparable impurity 4-(2-methylphenyl)piperidine.

This guide replaces generic advice with chemically specific troubleshooting for these exact issues.

Module 1: Synthetic Route Architecture

Ticket #001: Route Selection Strategy

User Question: "We are debating between a Grignard addition to N-benzyl-4-piperidone versus a Suzuki coupling. Which is more robust for 5kg+ batches?"

Technical Resolution: For this specific substitution pattern, the Suzuki-Miyaura Coupling via the tetrahydropyridine intermediate is the superior route.

  • Why not Grignard? The ortho-methyl group on the Grignard reagent (2-methyl-4-fluorophenylmagnesium bromide) increases steric bulk, making the nucleophilic attack on the piperidone ketone sluggish. This leads to high levels of enolization side-products and difficult workups.

  • The Preferred Route: Coupling Compound A (Boronate) with Compound B (Aryl Halide), followed by selective hydrogenation.

Master Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Boronate N-Boc-4-tetrahydropyridine boronate ester Start->Boronate ArylHalide 2-Bromo-5-fluorotoluene (Steric Hindrance!) Start->ArylHalide Coupling Step 1: Suzuki Coupling (Pd(dppf)Cl2 / Base) Boronate->Coupling ArylHalide->Coupling Steric challenge Intermediate Tetrahydropyridine Intermediate Coupling->Intermediate Isolate & Scavenge Pd Hydro Step 2: Hydrogenation (Pt/C or Pd/C + Poison) Intermediate->Hydro Defluorination risk Deprotect Step 3: Boc-Deprotection (HCl/IPA or TFA) Hydro->Deprotect Final Target: 4-(5-Fluoro-2-methylphenyl)piperidine Deprotect->Final

Caption: Optimized workflow prioritizing steric management in Step 1 and chemoselectivity in Step 2.

Module 2: Troubleshooting the Suzuki Coupling

Ticket #002: Stalled Conversion due to Steric Hindrance

User Issue: "Our HPLC shows 60% conversion after 12 hours. Adding more catalyst doesn't help. We are using Pd(PPh3)4."

Root Cause Analysis: The ortho-methyl group on the aryl ring hinders the oxidative addition and transmetallation steps. Pd(PPh3)4 is too sterically crowded and lacks the electron richness required for this hindered substrate.

Corrective Protocol: Switch to a ligand system designed for sterically demanding couplings.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass) Why?
Catalyst Pd(PPh3)4Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + S-Phos S-Phos is bulky/electron-rich, facilitating coupling of ortho-substituted arenes.
Base Na₂CO₃ (aq)K₃PO₄ (aq) or Cs₂CO₃ Stronger bases often accelerate transmetallation in hindered systems.
Solvent Toluene/Ethanol1,4-Dioxane/Water (4:1) Higher boiling point allows reaction at 90-100°C to overcome steric energy barrier.
Degassing Nitrogen BalloonSparging (Active Bubbling) Oxygen is lethal to active Pd(0) species; hindered cycles are slower and more vulnerable to oxidation.

Step-by-Step Optimization:

  • Charge the reactor with 2-bromo-5-fluorotoluene (1.0 eq) and the boronate ester (1.1 eq).

  • Add Solvent: 1,4-Dioxane (5-10 volumes).

  • Sparge with Nitrogen for 30 minutes (Critical).

  • Add Base: K3PO4 (2.5 eq) dissolved in minimal water.

  • Add Catalyst: Pd(dppf)Cl2 (0.02 - 0.05 eq).

  • Heat: Ramp to 90°C. Do not overheat (>105°C) or protodeboronation may occur.

Module 3: The "Defluorination" Trap (Hydrogenation)

Ticket #003: Preventing Fluorine Loss

User Issue: "We are reducing the double bond, but we see 5-10% of the des-fluoro impurity (4-(2-methylphenyl)piperidine). It is impossible to separate by crystallization."

Root Cause Analysis: The C-F bond is labile under standard hydrogenation conditions (Pd/C, H2, MeOH), especially on an electron-rich aromatic ring. The catalyst attacks the C-F bond via oxidative addition.

Troubleshooting Guide:

Option A: Change the Metal (Recommended) Switch from Palladium to Platinum .

  • Catalyst: 5% Pt/C (sulfided or vanadium-doped).

  • Rationale: Platinum is excellent for alkene reduction but significantly less active for hydrogenolysis of aryl-halides compared to Palladium.

Option B: Poison the Palladium If you must use Pd/C, you must "poison" the catalyst to reduce its activity toward the C-F bond.

  • Additive: Add Diphenylsulfide (0.5 mol% relative to Pd) or use Lindlar catalyst (though Lindlar is often too weak for the alkene).

  • Solvent Switch: Avoid Methanol. Use Ethyl Acetate or Toluene . Protic solvents like MeOH facilitate the leaving group ability of Fluorine.

Hydrogenation Decision Tree

HydroLogic Start Start Hydrogenation CheckImpurity Check IPC (HPLC) Is Des-Fluoro > 0.5%? Start->CheckImpurity Yes YES: Defluorination detected CheckImpurity->Yes No NO: Clean Conversion CheckImpurity->No Action1 STOP Reaction immediately Yes->Action1 Continue Continue to full conversion Maintain < 3 bar H2 No->Continue Action2 Switch to Pt/C (Sulfided) Action1->Action2 Action3 Change Solvent to EtOAc Action1->Action3

Caption: Logic flow for mitigating C-F bond cleavage during reduction.

Module 4: Purification & Metal Scavenging

Ticket #004: Palladium Removal to <10ppm

User Issue: "The final API has residual Pd levels of 150ppm. Recrystallization isn't removing it."

Technical Resolution: Palladium often complexes with the piperidine nitrogen. You must use a chemical scavenger before the final crystallization.

Protocol:

  • Stage: Perform scavenging on the Boc-protected intermediate (post-hydrogenation, pre-deprotection). The free amine (final product) binds Pd too tightly.

  • Scavenger: SiliaMetS® Thiol or Trimercaptotriazine (TMT) .

  • Procedure:

    • Dissolve crude intermediate in THF/EtOAc.

    • Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content).

    • Stir at 50°C for 4 hours.

    • Filter through Celite.

    • Result: This typically reduces Pd from ~500ppm to <20ppm.

References

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Tang, W., et al.[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][2][3] Organic Chemistry Frontiers, 2014.[1][3]

  • Prevention of Defluorination

    • Nairoukh, Z., et al.[4] "Efficient Synthesis of Fluorinated Piperidines." Nature Chemistry, 2019.[4]

  • Palladium Scavenging in API Synthesis

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • General 4-Arylpiperidine Synthesis

    • Kozikowski, A. P., et al. "Synthesis and SAR study of 4-arylpiperidines." Journal of Medicinal Chemistry, 2012.[1]

Disclaimer: This guide is for research and development purposes. All large-scale reactions require specific safety assessments, particularly regarding hydrogen gas handling and exotherm control.

Sources

Technical Support Center: Purification of Fluorinated Phenylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated phenylpiperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. The introduction of fluorine into the phenylpiperidine scaffold, a common motif in active pharmaceutical ingredients (APIs), can significantly alter the physicochemical properties of the molecule, presenting unique purification hurdles.[1] This resource combines established purification principles with specific strategies tailored to the nuanced behavior of these fluorinated compounds.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: I have a crude mixture of a fluorinated phenylpiperidine intermediate. Where do I start with purification?

A good starting point is a simple acid-base extraction to remove non-basic impurities.[2] This is often followed by flash column chromatography or recrystallization to achieve high purity. The choice of the primary purification technique will depend on the physical state of your intermediate (solid or oil) and the nature of the impurities.

Q2: How does fluorine substitution affect the purification strategy for phenylpiperidine intermediates?

Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen, making it a weaker base compared to its non-fluorinated analog.[2][3] This can impact the efficiency of acid-base extractions, requiring careful pH control. Additionally, fluorine substitution increases lipophilicity, which may necessitate more non-polar solvent systems in chromatography.[2][3]

Troubleshooting Purification Methods

This section provides a question-and-answer style guide to address specific issues you may encounter during the purification of your fluorinated phenylpiperidine intermediates.

Acid-Base Extraction

Q3: My fluorinated phenylpiperidine is not fully extracting into the aqueous acidic layer. What could be the issue?

This is a common issue due to the reduced basicity of the piperidine nitrogen caused by the electron-withdrawing fluorine atom(s).[2][3]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of the aqueous solution is sufficiently low (typically pH 1-2) to fully protonate the weakly basic amine. Use a pH meter for accurate measurement.

    • Increased Polarity of Organic Solvent: If your compound is highly lipophilic, it may resist partitioning into the aqueous phase. Consider using a more polar organic solvent during the extraction.

    • Multiple Extractions: Perform multiple extractions with fresh aqueous acid to improve the recovery of your compound.

Q4: After basifying the aqueous layer, my product is not fully extracting back into the organic layer. What should I do?

  • Troubleshooting Steps:

    • Ensure Complete Basification: Check the pH of the aqueous layer to confirm it is sufficiently basic (typically pH 12-14) to deprotonate the ammonium salt.

    • Salting Out: Add sodium chloride to the aqueous layer to increase its ionic strength. This will decrease the solubility of your organic compound in the aqueous phase and promote its transfer to the organic layer.

    • Choice of Organic Solvent: Use a more polar organic solvent for the back-extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol.

Flash Column Chromatography

Q5: My fluorinated phenylpiperidine is tailing on the silica gel column. How can I improve the peak shape?

Tailing is a common problem with amines on silica gel due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, into your eluent system.[4] This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing triethylamine.[5]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or florisil.[5]

Q6: I am struggling to separate regioisomers (e.g., ortho-, meta-, para-fluorophenyl) of my phenylpiperidine intermediate. What strategies can I use?

The separation of regioisomers can be challenging due to their similar polarities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A systematic screening of different solvent systems is crucial. Sometimes, a less polar solvent system with a higher percentage of a more polar co-solvent can provide better selectivity.

    • Specialized Stationary Phases: Consider using a pentafluorophenyl (PFP) stationary phase for reversed-phase HPLC, which can offer unique selectivity for fluorinated compounds.[6][7]

    • Preparative HPLC: For difficult separations, preparative HPLC is often the most effective method. It offers higher resolution than flash chromatography.[8][9]

Q7: How do I remove the triethylamine I added to my eluent from my purified product?

Triethylamine can form a salt with any acidic protons present or be carried through with the product.

  • Troubleshooting Steps:

    • Co-evaporation: After removing the chromatography solvents on a rotary evaporator, add a non-polar solvent like toluene or hexane and re-evaporate. Repeating this process several times can help remove residual triethylamine.[10]

    • Aqueous Wash: If your product is not water-sensitive, dissolve it in an organic solvent and wash with a dilute aqueous solution of sodium bicarbonate or water to remove the triethylamine salt.[11]

    • Filtration through a Silica Plug: Dissolve the product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The triethylamine salt should be retained on the silica.

Recrystallization

Q8: I am having difficulty finding a suitable solvent for the recrystallization of my fluorinated phenylpiperidine intermediate.

Finding the right solvent is key to successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. Common choices for amine-containing compounds include isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures with hexanes or heptanes.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a good solvent at an elevated temperature, and then add a poor solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Diastereomer and Enantiomer Separation

Q9: How can I separate diastereomers of my fluorinated phenylpiperidine intermediate?

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

  • Troubleshooting Steps:

    • Flash Chromatography Optimization: Careful optimization of the mobile phase and stationary phase in flash chromatography can often resolve diastereomers.[4]

    • Preparative HPLC: For baseline separation, preparative HPLC is the preferred method.[12]

    • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers.

Q10: I need to separate enantiomers of my chiral fluorinated phenylpiperidine intermediate. What are my options?

Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.

  • Chiral HPLC: This is the most common and effective method for enantiomer separation.[13] A variety of chiral stationary phases (CSPs) are commercially available. Method development involves screening different CSPs and mobile phases to find the optimal conditions.

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Protocols and Methodologies

Protocol 1: General Acid-Base Extraction

This protocol is a starting point for the initial cleanup of a crude reaction mixture containing a fluorinated phenylpiperidine intermediate.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) until the pH is >12.

  • Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with Triethylamine Modifier
  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to improve the spot shape.

  • Column Packing: Pack a silica gel column with the chosen eluent system containing triethylamine.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If the material is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by Quantitative ¹⁹F NMR (qNMR)

¹⁹F NMR is a powerful tool for assessing the purity of fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15]

  • Sample Preparation: Accurately weigh a known amount of your purified fluorinated phenylpiperidine intermediate and a known amount of an internal standard (a stable, non-volatile fluorinated compound with a known purity and a resonance that does not overlap with your sample). Dissolve both in a deuterated solvent.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay).

  • Data Processing: Integrate the signals corresponding to your compound and the internal standard.

  • Purity Calculation: The purity of your compound can be calculated using the following formula:

    Purity (%) = (Area_sample / N_F_sample) * (MW_sample / mass_sample) * (mass_IS / MW_IS) * (N_F_IS / Area_IS) * Purity_IS

    Where:

    • Area = Integral area

    • N_F = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • mass = Mass

    • IS = Internal Standard

Data and Visualization

Table 1: Common Solvents for Purification
Purification MethodSolvent/Solvent System ExamplesNotes
Acid-Base Extraction Organic: Dichloromethane, Ethyl AcetateAqueous: 1M HCl, 5M NaOHThe choice of organic solvent can affect partitioning.
Flash Chromatography Hexanes/Ethyl Acetate + 0.5% TriethylamineDichloromethane/Methanol + 0.5% TriethylamineThe addition of a basic modifier is crucial for good peak shape.
Recrystallization Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate/HexanesSolvent screening is essential to find the optimal conditions.
Preparative HPLC (RP) Acetonitrile/Water, Methanol/WaterModifiers like trifluoroacetic acid (TFA) or formic acid are often added.
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Fluorinated Phenylpiperidine Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Flash Chromatography Extraction->Chromatography Further Purification (if oil or complex mixture) Recrystallization Recrystallization Extraction->Recrystallization Further Purification (if solid) Pure Pure Intermediate Chromatography->Pure Recrystallization->Pure TailingTroubleshooting Start Tailing Observed in Flash Chromatography Add_Modifier Add Basic Modifier (e.g., 0.5% Triethylamine) to Eluent Start->Add_Modifier Deactivate_Silica Use Triethylamine- Deactivated Silica Add_Modifier->Deactivate_Silica Still Tailing Improved Peak Shape Improved Add_Modifier->Improved Success Change_Stationary_Phase Switch to Alumina or Florisil Deactivate_Silica->Change_Stationary_Phase Still Tailing Deactivate_Silica->Improved Success Change_Stationary_Phase->Improved

Sources

Separation of impurities in the synthesis of 4-(5-Fluoro-2-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Impurity Profiling & Separation Protocols Ticket ID: FMP-PIP-001

Emergency Triage: What is your primary purity issue?

Before we dive into protocols, identify your specific bottleneck using this decision matrix.

SymptomProbable CauseRecommended Action
M+2 Impurity (MW ~191) Tetrahydropyridine Intermediate. Incomplete reduction of the double bond.Go to Module 1. Do not increase H2 pressure blindly (risk of defluorination).
M-18 Impurity (MW ~175) Defluorination. Over-reduction during hydrogenation.Go to Module 1. Switch catalyst system.
Shoulder Peak on HPLC Regioisomer (3-Fluoro) or Rotamer. Go to Module 2. Requires fractional crystallization or salt screening.
Broad/Tailing Peak Silanol Interaction. Free amine interacting with column stationary phase.Go to Module 3. Adjust mobile phase pH or modifier.

Module 1: Synthesis Troubleshooting (Pre-Purification)

User Question: "I synthesized the precursor via Grignard addition and dehydration, but after hydrogenation, I still see ~5% of the alkene intermediate (tetrahydropyridine). If I run the reaction longer, I lose the fluorine atom. How do I fix this?"

Technical Analysis

This is the classic "4-arylpiperidine dilemma." The 4-(5-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine intermediate is sterically hindered by the ortho-methyl group on the phenyl ring. Standard Pd/C hydrogenation often stalls. Forcing the reaction (high Temp/Pressure) activates the Pd to insert into the Ar-F bond, causing defluorination.

The Solution: Catalyst & Acid Doping

You must activate the alkene without activating the aryl-fluoride.

  • Switch Catalyst: Move from Pd/C to PtO2 (Adams' Catalyst) or Rh/Al2O3 . Platinum and Rhodium are less prone to hydrogenolysis of aryl halides than Palladium.

  • Acidic Additive: Run the hydrogenation in MeOH or EtOH with 1.0 eq of Acetic Acid or HCl .

    • Mechanism:[1][2] Protonating the piperidine nitrogen creates an ammonium salt. This changes the electron density and conformation of the ring, often facilitating the approach of the catalyst to the sterically crowded double bond.

Visualizing the Impurity Pathway

ImpurityPathway Start Precursor: Tetrahydropyridine Target Target: 4-(5-Fluoro-2-methylphenyl) piperidine Start->Target H2, PtO2 (Optimal) Impurity1 Impurity A: Unreacted Alkene (Steric Hinderance) Start->Impurity1 Low Activity (Pd/C, Neutral pH) Impurity2 Impurity B: Des-Fluoro Analog (Over-reduction) Start->Impurity2 Aggressive Cond. (High T/P, Pd/C) Target->Impurity2 Extended Exposure

Figure 1: Reaction pathway showing the trade-off between incomplete reduction (Impurity A) and defluorination (Impurity B).

Module 2: Purification Protocols (Post-Synthesis)

User Question: "Column chromatography is difficult because the amine tails, and the impurities elute very close to the product. Is there a scalable non-chromatographic method?"

The Protocol: Salt Formation & Recrystallization

For 4-arylpiperidines, salt formation is superior to chromatography for removing neutral impurities (like defluorinated byproducts or unreacted starting materials) and regioisomers.

Step 1: Salt Screening

The ortho-methyl group disrupts crystal packing, making the standard HCl salt potentially hygroscopic or oily. We recommend a Dibenzoyl-L-Tartaric Acid or Fumaric Acid screen if HCl fails.

Step 2: Hydrochloride Salt Recrystallization Procedure

If the HCl salt is solid, use this "Displacement Crystallization" method:

  • Dissolution: Dissolve crude free base (10 g) in Isopropanol (IPA, 50 mL) at 60°C.

  • Salt Formation: Slowly add HCl in IPA (5-6N, 1.1 eq) dropwise.

    • Observation: A thick white precipitate should form.

  • Digestion: Stir at 60°C for 30 minutes. This "ages" the crystal, allowing impurities trapped in the lattice to release.

  • Cooling: Cool slowly to 0°C over 2 hours.

  • Filtration: Filter and wash with cold Acetone (removes non-polar impurities).

Data: Solvent Efficiency for 4-Arylpiperidine Salts

Solvent SystemImpurity Removal TargetYield (Typical)Notes
EtOH : Et2O (1:3) General organic residue85-90%Good for initial cleanup.
IPA (Hot) Regioisomers (3-fluoro)70-75%High selectivity due to lattice specificity.
Water : MeOH (1:10) Inorganic salts / Pd60-65%Significant yield loss; use only if Pd is high.

Module 3: Analytical Validation (HPLC/UPLC)

User Question: "I need a QC method to distinguish the 5-fluoro-2-methyl target from the 3-fluoro isomer and the tetrahydropyridine."

The Challenge: Amine Tailing

Secondary amines interact with residual silanols on silica columns, causing broad peaks that mask impurities.

Recommended Method: High pH Reverse Phase

Running at high pH (pH > 9.5) keeps the piperidine in its free-base form (neutral), sharpening the peak shape significantly.

Instrument Parameters:

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Piperidine absorption is low; rely on the phenyl ring).

Troubleshooting the Chromatogram
ObservationAdjustment
Peak Splitting Check sample solvent. Dissolve sample in Mobile Phase A/B mix, not pure MeCN.
Ghost Peaks Run a blank. Ammonium bicarbonate can degrade over time; prepare fresh buffer daily.
Retention Shift Temperature fluctuation. Thermostat column oven to 35°C strictly.

Module 4: Workflow Visualization

Below is the logical flow for purifying a crude reaction mixture containing the target piperidine.

PurificationFlow Crude Crude Reaction Mixture (Target + Impurities) AcidBase Acid/Base Extraction (Remove Neutrals) Crude->AcidBase 1N HCl wash, then basify SaltForm Salt Formation (HCl or Tartrate in IPA) AcidBase->SaltForm Add Acid Filter Filtration & Wash (Remove Solubles) SaltForm->Filter Recryst Recrystallization (Remove Isomers) Filter->Recryst If purity <98% FreeBase Free Basing (NaOH/DCM) Filter->FreeBase If purity >98% Recryst->FreeBase Final Pure API Intermediate (>99.5%) FreeBase->Final

Figure 2: Standard purification workflow for 4-arylpiperidines ensuring removal of neutral byproducts and isomeric impurities.

References

  • Vertex AI Search. (2024). Synthesis of 4-(4'-fluorophenyl)-piperidines (WO2001002357A2). Google Patents. Link

  • ChemScene. (n.d.). Product Data: 4-(5-Fluoro-2-methylphenyl)piperidine (CAS 899359-28-5).[4] ChemScene.[4] Link

  • Glorius, F., et al. (2019).[2] Chemists develop new synthesis method for producing fluorinated piperidines.[2] ScienceDaily. Link

  • Shinde, V. (2020).[5][6] Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.[6] Veeprho. Link

  • Nikolić, K., et al. (2013).[7] Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities. Journal of Separation Science.[7] Link

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns for the Identification of 4-(5-Fluoro-2-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of pharmaceutical development and forensic analysis, 4-arylpiperidines represent a significant structural motif. This guide provides an in-depth technical comparison of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns for the identification of 4-(5-Fluoro-2-methylphenyl)piperidine. By examining the directing effects of the fluoro and methyl substituents on the phenyl ring, we can predict and interpret its mass spectral behavior, offering a framework for its identification and differentiation from structurally similar compounds.

Introduction: The Significance of Substituted 4-Arylpiperidines

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents onto the phenyl ring, such as the fluorine atom and the methyl group in 4-(5-Fluoro-2-methylphenyl)piperidine, can significantly modulate a compound's pharmacological and pharmacokinetic properties. Consequently, the precise identification of these substituents and their positional isomers is critical for drug discovery, quality control, and the monitoring of illicit substances. LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for this purpose, providing both molecular weight information and structurally significant fragmentation data.

Principles of Piperidine Fragmentation in Mass Spectrometry

Under typical Electrospray Ionization (ESI) conditions in positive ion mode, piperidine derivatives readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion, induced by collision with an inert gas (Collision-Induced Dissociation - CID), is governed by the stability of the resulting fragment ions. For 4-arylpiperidines, the fragmentation pathways are primarily influenced by the piperidine ring itself and the nature of the substituents on the aromatic ring.

The fragmentation of the piperidine ring often proceeds through two main pathways:

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[1] The propensity for this cleavage is influenced by the substituents on the nitrogen and the carbon atoms of the piperidine ring.

  • Ring Fission: The piperidine ring can undergo cleavage at various points, resulting in the formation of a variety of acyclic fragment ions.[1]

The substituents on the phenyl ring play a crucial role in directing the fragmentation, influencing the relative abundance of different fragment ions and potentially opening up unique fragmentation channels.

Predicted Fragmentation Pattern of 4-(5-Fluoro-2-methylphenyl)piperidine

The target molecule, 4-(5-Fluoro-2-methylphenyl)piperidine, has a molecular formula of C₁₂H₁₆FN and a monoisotopic mass of 193.1267 g/mol .[2] In positive ion ESI-MS, it will be observed as the protonated molecule [M+H]⁺ at m/z 194.1345.

Based on the general principles of piperidine fragmentation, we can predict the following key fragmentation pathways for 4-(5-Fluoro-2-methylphenyl)piperidine:

  • Loss of the Piperidine Ring: A common fragmentation pathway for 4-substituted piperidines involves the cleavage of the bond between the piperidine ring and the phenyl ring. However, a more likely scenario is the fragmentation of the piperidine ring itself.

  • Formation of the Fluorotoluene Cation: Cleavage of the C-C bond between the piperidine and the phenyl ring can lead to the formation of the 5-fluoro-2-methylphenyl cation.

  • Piperidine Ring Opening and Fragmentation: Following protonation, the piperidine ring can open, leading to a series of neutral losses and the formation of smaller, stable iminium ions.

The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring will influence the stability of the resulting carbocations, thereby affecting the relative intensities of the fragment ions.

Comparative Analysis with Structurally Related Compounds

To better understand the influence of the fluoro and methyl groups, a comparison with the fragmentation patterns of 4-(2-methylphenyl)piperidine and 4-(5-fluorophenyl)piperidine is insightful.

Compound Precursor Ion [M+H]⁺ Predicted Key Fragment Ions (m/z) Rationale for Key Fragments
4-(5-Fluoro-2-methylphenyl)piperidine 194.13123.07, 96.08, 84.08Formation of the fluorotoluene radical cation, cleavage of the piperidine ring leading to iminium ions.
4-(2-methylphenyl)piperidine 176.14107.09, 91.05, 84.08Formation of the toluene cation and subsequent fragments, piperidine ring fragments.
4-(5-fluorophenyl)piperidine 180.11109.05, 96.08, 84.08Formation of the fluorophenyl cation, piperidine ring fragments.

This comparative analysis highlights how the combination of substituents in 4-(5-Fluoro-2-methylphenyl)piperidine leads to a unique fragmentation fingerprint, allowing for its differentiation from its simpler analogs.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the acquisition of high-quality LC-MS/MS data for the identification of 4-(5-Fluoro-2-methylphenyl)piperidine.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of 4-(5-Fluoro-2-methylphenyl)piperidine standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[1]

  • Scan Mode: Full scan MS to determine the precursor ion, followed by a product ion scan (MS/MS) of the [M+H]⁺ ion.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/Hr

  • Desolvation Gas Flow: 800 L/Hr

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Visualization of Fragmentation Pathways and Workflow

Visualizing the proposed fragmentation pathways and the experimental workflow can aid in understanding the analytical process.

Predicted Fragmentation Pathway of 4-(5-Fluoro-2-methylphenyl)piperidine

G cluster_main Predicted Fragmentation of 4-(5-Fluoro-2-methylphenyl)piperidine cluster_path1 Pathway 1 cluster_path2 Pathway 2 Precursor [M+H]⁺ m/z 194.13 Fragment1 Fluorotoluene Radical Cation m/z 123.07 Precursor->Fragment1 - C₅H₁₀N Fragment3 Iminium Ion m/z 96.08 Precursor->Fragment3 - C₇H₇F Fragment2 Piperidinium Ion m/z 84.08 Fragment3->Fragment2 - CH₂ G cluster_workflow LC-MS/MS Workflow for Identification SamplePrep Sample Preparation (Standard Dilution) LC Liquid Chromatography (C18 Reversed-Phase) SamplePrep->LC MS1 Full Scan MS (Precursor Ion ID) LC->MS1 MS2 Product Ion Scan (MS/MS) (Fragmentation) MS1->MS2 DataAnalysis Data Analysis (Fragmentation Pattern vs. Prediction) MS2->DataAnalysis Identification Compound Identification DataAnalysis->Identification

Caption: Experimental workflow for the LC-MS/MS identification of 4-(5-Fluoro-2-methylphenyl)piperidine.

Conclusion

The identification of 4-(5-Fluoro-2-methylphenyl)piperidine by LC-MS/MS is achievable through a systematic approach that combines optimized chromatographic separation with detailed mass spectral analysis. By understanding the fundamental principles of piperidine fragmentation and considering the electronic effects of the aromatic substituents, a predictive framework for its fragmentation pattern can be established. This guide provides a comprehensive protocol and a comparative analysis that will aid researchers in the confident identification of this and other structurally related 4-arylpiperidine compounds. The presented methodologies and predicted fragmentation pathways serve as a valuable resource for drug development professionals and analytical scientists, ensuring the integrity and accuracy of their findings.

References

  • PubChem. (2026). 4-(5-Fluoro-2-methylphenyl)piperidine. National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: Binding Affinity of 5-Fluoro vs. Non-Fluorinated Arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into arylpiperidine scaffolds is a cornerstone of modern medicinal chemistry. This guide objectively compares the binding affinity, physicochemical properties, and metabolic profiles of 5-fluoro-substituted arylpiperidines against their non-fluorinated counterparts .

While fluorine substitution is often empirically employed to block metabolic "soft spots," its impact on binding affinity is non-monotonic. Experimental data indicates that 5-fluoro substitution (particularly on indole-based arylpiperidines) can either enhance affinity via orthogonal multipolar interactions or significantly reduce it by attenuating hydrogen bond donor capability, depending on the specific receptor target (e.g., 5-HT vs. NMDA).

Key Takeaway: 5-Fluoro substitution is not a universal affinity enhancer. It typically increases lipophilicity (


 +0.2 to +0.4) and metabolic stability (

), but its effect on

is strictly context-dependent, governed by the electronic requirements of the binding pocket.

Physicochemical & Mechanistic Impact[1]

To understand the binding data, one must first isolate the molecular consequences of replacing Hydrogen (H) with Fluorine (F) at the 5-position of the aryl ring.

PropertyNon-Fluorinated (H)5-Fluoro (F)Impact on Binding/ADME
Van der Waals Radius 1.20 Å1.47 ÅSteric: Minimal perturbation; F is a bioisostere of H, but slightly bulkier.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Electronic: Strong induction (

) withdraws electron density from the aromatic ring.
Lipophilicity (

)
0.00+0.14 to +0.25Solubility: Increases hydrophobic interaction; improves membrane permeability.
H-Bond Capability NeutralWeak AcceptorInteraction: F can accept weak H-bonds but eliminates H-bond donation if replacing an OH/NH group.
C-X Bond Strength ~98 kcal/mol~116 kcal/molMetabolism: Blocks CYP450 oxidative attack at the specific position.
Mechanistic Causality
  • Indole Scaffolds (e.g., 5-HT ligands): 5-F substitution on the indole ring withdraws electron density from the indole Nitrogen (N1). This increases the acidity of the N-H proton, potentially strengthening H-bond donation if the receptor accepts a proton. However, if the receptor relies on

    
    -cation interactions with the electron-rich indole ring, F-substitution can weaken binding by reducing 
    
    
    
    -electron density.
  • Phenyl Scaffolds (e.g., NMDA antagonists): 5-F (meta) substitution primarily affects lipophilic alignment and dipole orientation. It often improves affinity if the pocket contains a polar residue that aligns with the C-F dipole.

Comparative Binding Data (Case Studies)

The following data summarizes structure-activity relationship (SAR) studies comparing 5-fluoro vs. non-fluorinated analogs.

Case Study A: 5-HT6 Receptor Antagonists (Indole-Arylpiperidines)

Context: Indole-based arylpiperidines designed as 5-HT6 antagonists.[1] Observation: 5-Fluoro substitution proved detrimental to affinity compared to the unsubstituted analog.[1]

Compound IDAryl ScaffoldSubstituent (C-5)

(nM)
Affinity Shift
PUC-10 N-ArylsulfonylindoleH (Non-fluorinated) 14.6 Reference
Analog 4d N-Arylsulfonylindole5-Fluoro 58.0 4x Decrease
Analog 4l N-Arylsulfonylindole5-Methoxy 160.0 11x Decrease

Interpretation: The 5-HT6 binding pocket likely requires a specific electron density on the indole ring. The electron-withdrawing nature of Fluorine at C-5 disrupts the optimal electrostatic potential required for high-affinity binding, despite the potential for metabolic stabilization.

Case Study B: NMDA Receptor Antagonists (Phenyl-Piperidines)

Context: 4-(phenylethynyl)piperidin-4-ol derivatives targeting the GluN2B subunit. Observation: Fluorine substitution (para/meta) generally improved affinity.

Compound IDN-SubstituentAryl Ring

(nM)
Affinity Shift
3a BenzylPhenyl (H) 45 Reference
3b Benzyl4-Fluoro-Phenyl 30 1.5x Increase
1 HPhenyl (H) 1500 Reference
4a H4-Fluoro-Phenyl 980 1.5x Increase

*Note: While this specific dataset highlights 4-fluoro (para), the principle translates to 5-fluoro (meta) in substituted phenyls where hydrophobic collapse drives binding. The C-F bond fills hydrophobic pockets more effectively than C-H.

Experimental Protocols

To replicate these findings or validate new analogs, follow these standardized protocols.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine


 values for 5-F vs H analogs.
  • Tissue Preparation:

    • Homogenize rat brain cortex (for 5-HT2A/NMDA) or HEK-293 cells expressing human recombinant receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat wash twice to remove endogenous neurotransmitters.
      
  • Incubation:

    • Total Volume: 500

      
      L.
      
    • Components:

      • 100

        
        L Membrane suspension (20-50 
        
        
        
        g protein).
      • 50

        
        L Radioligand (e.g., 
        
        
        
        -Ketanserin for 5-HT2A, 0.5 nM final).
      • 50

        
        L Test Compound (5-F or H analog, 
        
        
        
        to
        
        
        M).
      • 300

        
        L Assay Buffer.
        
    • Condition: Incubate for 60 min at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash 3x with 3 mL ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Assess if 5-F substitution blocks metabolism.

  • Reaction Mix: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .

Visualizations

Diagram 1: Mechanistic Interaction Map

This diagram illustrates how Fluorine substitution alters the ligand-receptor interaction landscape compared to Hydrogen.

G Ligand_H Non-Fluorinated Ligand (H) Receptor_Pocket Receptor Binding Pocket Ligand_H->Receptor_Pocket Standard Van der Waals Ligand_H->Receptor_Pocket Potential Metabolic Soft Spot Result_H Baseline Affinity High Clearance Ligand_F 5-Fluoro Ligand (F) Ligand_F->Receptor_Pocket Enhanced Hydrophobic Fit Ligand_F->Receptor_Pocket Dipole-Dipole Alignment Ligand_F->Receptor_Pocket Metabolic Blockade Result_F Modulated Affinity (Context Dependent) Improved Stability

Caption: Comparison of interaction dynamics. Fluorine introduces dipole interactions and metabolic resistance but may alter steric fit.

Diagram 2: Experimental Workflow (Binding Assay)

Standardized workflow for generating the


 data presented above.

Workflow Step1 1. Tissue Preparation (Homogenization & Centrifugation) Step2 2. Incubation System (Membranes + Radioligand + 5-F/H Analog) Step1->Step2 Step3 3. Equilibrium Binding (60 min @ 25°C) Step2->Step3 Step4 4. Separation (GF/B Filtration & Wash) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step radioligand binding assay workflow for determining affinity constants.

References

  • BenchChem. (2025).[2] Comparative Analysis of 4-(Phenylethynyl)piperidin-4-ol Derivatives as NMDA Receptor Antagonists. Retrieved from

  • Romero, F. A., et al. (2023).[1] Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor.[1] Insights on the Influence of C-5 Substitution on Ligand Affinity. Pharmaceuticals, 16(2).[1] Retrieved from

  • Anastasopoulou, P., et al. (2025). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences. Retrieved from

  • Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. (Foundational reference for Fluorine physicochemical effects).
  • National Center for Biotechnology Information. PubChem Compound Summary for 5-Fluoro-tryptamine derivatives. Retrieved from

Sources

Reference Standards for 4-(5-Fluoro-2-methylphenyl)piperidine: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Fluoro-2-methylphenyl)piperidine (CAS 899359-28-5) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of Pimavanserin (Nuplazid), a selective serotonin 5-HT2A inverse agonist used in Parkinson’s disease psychosis [1, 2].[1]

In the context of drug development, the quality of this intermediate directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).[1] This guide objectively compares the utility of commercially available "Research Grade" materials against "Qualified Reference Standards" compliant with ICH Q7 guidelines. It provides a self-validating analytical workflow to establish an In-House Primary Standard when compendial sources are unavailable.[1]

Part 1: The Hierarchy of Standards – A Comparative Analysis[1]

For a researcher or QC manager, selecting the right standard is a balance of risk vs. resource.[1] Below is a comparison of the three primary tiers of reference materials available for this piperidine derivative.

FeatureOption A: Commercial Research Grade Option B: Secondary Reference Standard Option C: In-House Qualified Primary Standard
Source Catalog Chemical Suppliers (e.g., ChemScene, BLDpharm)Specialized Standards Vendors (e.g., LGC, USP - rare for intermediates)Generated internally or custom synthesized
Purity Typically >95% or >98% (Area %)Assigned Potency (e.g., 99.4% w/w)>99.5% (Mass Balance Approach)
Traceability Certificate of Analysis (CoA) onlyTraceable to a Primary StandardFully characterized (NMR, MS, ROI, KF, HPLC)
Data Support Minimal (HPLC + 1H-NMR)Moderate (HPLC, Water, Residual Solvents)Comprehensive (Structural Elucidation + Purity)
Risk Profile High: Unknown impurities (regioisomers) may co-elute.[1]Low: Validated for specific methods.[1][2][3]Lowest: Full transparency of the impurity profile.
Best Use Early R&D, Route ScoutingRoutine Release Testing (QC)GMP Release, Impurity Qualification, Validation
Critical Insight: The "Isomer Trap"

Commercial research-grade samples of 4-(5-Fluoro-2-methylphenyl)piperidine often contain trace amounts of regioisomers (e.g., 3-fluoro or 4-methyl variants) derived from non-selective Friedel-Crafts or coupling reactions during synthesis.[1] Only Option C (In-House Qualification) guarantees the detection of these isomers via specific 2D-NMR experiments (NOESY/HMBC), which are rarely performed on catalog items.[1]

Part 2: Qualification Workflow (Experimental Logic)

To establish an In-House Primary Standard (Option C), you must follow a "Mass Balance" approach.[1] This protocol ensures the assigned potency is absolute and not just a relative chromatographic purity.[1]

Diagram 1: The Mass Balance Qualification Workflow

This workflow illustrates the logical flow from crude material to a certified potency value.[1]

QualificationWorkflow Start Raw Material (>98% HPLC Area) StructID Structural Identification (Qualitative) Start->StructID PurityAssess Purity Assessment (Quantitative) Start->PurityAssess NMR 1H / 13C NMR (Confirm Isomer) StructID->NMR MS HRMS (Confirm MW: 193.26) StructID->MS IR FT-IR (Fingerprint) StructID->IR HPLC HPLC-UV Purity (Chromatographic Purity %) PurityAssess->HPLC Volatiles Residual Solvents (GC) & Water (Karl Fischer) PurityAssess->Volatiles Inorganics Residue on Ignition (ROI / Sulfated Ash) PurityAssess->Inorganics Calc Potency Calculation (Mass Balance Equation) NMR->Calc Validates Structure HPLC->Calc 100 - %Imp Volatiles->Calc Subtract Volatiles Inorganics->Calc Subtract Ash Release Release as Primary Reference Standard Calc->Release

Caption: The Mass Balance approach subtracts all non-analyte mass (impurities, solvents, water, ash) from 100% to determine absolute potency.[1]

Part 3: Validated Analytical Protocols

The secondary amine in the piperidine ring is basic (


).[1] This causes severe peak tailing on standard C18 columns due to interaction with residual silanols.[1] The following method uses a chaotropic buffer  and controlled pH  to ensure sharp peak shape and resolution from potential fluorinated isomers.
Protocol A: HPLC Purity & Assay

Standard: USP <621> Chromatography

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or Equivalent (e.g., Waters XBridge C18).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).[1] Note: TEA acts as a silanol blocker.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Profile:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B[1]

    • 20 min: 10% A / 90% B[1]

    • 25 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).[1] The fluorophenyl ring absorbs well in the low UV range.[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for piperidines).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity.
    
  • Precision: RSD < 0.5% for 5 replicate injections of the standard.

Diagram 2: HPLC Method Development Logic

This decision tree helps troubleshoot common issues with basic piperidine intermediates.

HPLCLogic Issue Problem: Peak Tailing or Broadening CheckPH Check Mobile Phase pH Issue->CheckPH LowPH pH < 3.0 CheckPH->LowPH Standard C18 HighPH pH > 9.5 CheckPH->HighPH Hybrid C18 AddMod Add Modifier: 0.1% TEA or TFA LowPH->AddMod ChangeCol Switch Column: Hybrid Particle (e.g., XBridge) HighPH->ChangeCol Result1 Protonated Amine (Reduced Silanol Interaction) AddMod->Result1 Result2 Free Base Form (Suppressed Ionization) ChangeCol->Result2

Caption: Strategy for optimizing chromatography of basic piperidine derivatives to achieve ICH-compliant peak shapes.

Part 4: Stability & Handling Guidelines

Piperidine derivatives are susceptible to specific degradation pathways that must be controlled during storage of the reference standard.

  • Carbamate Formation: Secondary amines react reversibly with atmospheric

    
     to form carbamates.[1]
    
    • Observation: Appearance of "ghost peaks" in HPLC that disappear upon acidification.[1]

    • Prevention:[1][4] Store standards under Argon or Nitrogen atmosphere.[1]

  • Oxidation: The benzylic position (if activated) or the nitrogen itself can oxidize to N-oxides.[1]

    • Storage: -20°C, desiccated, amber vials.

  • Hygroscopicity: Piperidine salts (HCl or Tartrate) are often hygroscopic.[1]

    • Handling: Equilibrate to room temperature before opening to prevent moisture condensation, which alters the standard's potency.[1]

References

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[1][5] Current Step 4 Version, Nov 2000.[1][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10071196, Pimavanserin.[1] (Accessed Oct 2023).[1]

  • Vanover, K. E., et al. "Pharmacological and behavioral profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103)."[1][6][7] Journal of Pharmacology and Experimental Therapeutics, 317.2 (2006): 910-918.[1]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Refer to current USP-NF for official text).[1][8]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(5-Fluoro-2-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

Hazard Analysis: Deconstructing the Molecule to Understand the Risk

A thorough risk assessment is the foundation of laboratory safety. The potential hazards of 4-(5-Fluoro-2-methylphenyl)piperidine can be inferred by examining its constituent chemical groups.

  • Piperidine Moiety: The piperidine ring is a cyclic secondary amine. Aliphatic amines and similar structures can be corrosive, causing severe skin burns and eye damage.[3][4] They are often readily absorbed through the skin and can be respiratory irritants.

  • Aromatic Amine Character: Aromatic amines as a class are known for their potential systemic toxicity. Safe handling protocols for these compounds always emphasize preventing skin contact to avoid absorption.[5][6]

  • Organofluorine Component: The carbon-fluorine bond is exceptionally strong, leading to chemical stability. However, many fluorinated organic compounds are persistent in the environment and can be bioaccumulative.[7][8] Furthermore, thermal decomposition of fluorinated compounds can release highly toxic gases.[9] Exposure to certain fluorocarbons has been linked to respiratory illness.[10][11]

Based on this structural analysis, we must assume the compound presents the hazards summarized in the table below.

Potential HazardBasis of Concern (Structural Analogy)Primary Routes of Exposure
Serious Eye Irritation/Damage Piperidine and amine derivatives are often corrosive or severe irritants.[12][13]Splash, Aerosolized Particulates
Skin Irritation/Burns & Absorption Amines can be corrosive; aromatic amines are known for dermal absorption.[4][6]Direct Contact, Splash
Respiratory Tract Irritation Inhalation of amine-containing dusts or vapors can irritate mucous membranes.[12][13]Inhalation of Particulates/Aerosols
Systemic Toxicity (Acute/Chronic) Aromatic amines and some fluorinated compounds carry risks of systemic effects.[5][7]Inhalation, Dermal Absorption, Ingestion

Core Directive: A Multi-Layered PPE Protocol

All handling of 4-(5-Fluoro-2-methylphenyl)piperidine, whether in solid or solution form, must be conducted within a certified chemical fume hood to provide the primary layer of containment. The following PPE is mandatory.

Hand Protection: The Double-Glove Imperative

Given the risk of dermal absorption, a single pair of gloves is insufficient. Double-gloving provides a critical safety buffer.

  • Inner Glove: A standard nitrile examination glove. This layer provides a close fit and acts as a second barrier should the outer glove be breached.

  • Outer Glove: A thicker (e.g., >8 mil) chemical-resistant nitrile or neoprene glove. This layer provides primary protection against chemical splashes and physical abrasion.

Rationale: Studies on aromatic amine permeation through glove materials show that breakthrough times can vary significantly.[14] Without specific data for this compound, the double-glove method is a field-proven best practice that minimizes the risk of direct skin contact during routine handling and in the event of a minor spill.

Eye and Face Protection: Preventing Ocular Exposure
  • Chemical Splash Goggles: These must be worn at all times and should form a seal around the eyes to protect from splashes and fine particulates. Standard safety glasses are inadequate.

  • Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever handling the solid compound, preparing solutions, or performing transfers.

Rationale: The potential for this amine-containing compound to cause serious, irreversible eye damage is high.[12] A face shield provides a broad barrier protecting the entire face from splashes that could otherwise circumvent goggles.

Body Protection: Shielding Against Contamination
  • Chemical-Resistant Lab Coat: A fully buttoned lab coat, preferably made of a material like treated cotton or a synthetic blend offering chemical resistance, is required.

  • Chemical-Resistant Apron: For procedures involving larger quantities (>5g) or significant splash potential (e.g., transfers, reaction workups), a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: A Risk-Based Necessity

While the primary engineering control is the fume hood, respiratory protection may be required in specific scenarios.

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, a respirator is not typically required.

  • Potential for Aerosolization: If a procedure is likely to generate significant dust or aerosols (e.g., sonication, vigorous mixing of a powder), a risk assessment should be performed. An N95 respirator or a half-mask respirator with P100 (particulate) cartridges may be warranted.

  • Emergency or Spill: In the event of a spill outside the fume hood, personnel must evacuate. Emergency response will require a higher level of respiratory protection, such as a full-face respirator with combination organic vapor/acid gas/particulate cartridges or a Self-Contained Breathing Apparatus (SCBA), depending on the scale of the spill.[15]

Operational Plan: Integrating PPE into Your Workflow

Proper PPE use is a process, not just a checklist. The following workflow ensures safety at every step.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep Review SDS & Protocol Gather Gather All Required PPE Prep->Gather Inspect Inspect PPE for Defects Gather->Inspect Don Don PPE (Correct Sequence) Inspect->Don Weigh Weigh & Handle Compound Don->Weigh React Perform Reaction / Prepare Solution Weigh->React Waste Segregate Contaminated Waste React->Waste Doff Doff PPE (Avoid Contamination) Waste->Doff Dispose Dispose of PPE & Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for Safe Handling of 4-(5-Fluoro-2-methylphenyl)piperidine.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Fasten completely.

  • Inner Nitrile Gloves: Select the correct size and pull on.

  • Outer Chemical-Resistant Gloves: Ensure cuffs go over the sleeves of the lab coat.

  • Chemical Splash Goggles: Adjust for a snug fit.

  • Face Shield: Place over goggles.

Doffing (Removing) PPE - CRITICAL to avoid self-contamination:

  • Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the remaining glove and peel it off, also inside out. Dispose of immediately in a hazardous waste receptacle.

  • Face Shield & Goggles: Remove by handling the strap, avoiding touching the front surfaces.

  • Lab Coat: Unbutton and roll it away from your body, turning the contaminated exterior inward.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: Closing the Loop Safely

All materials that come into contact with 4-(5-Fluoro-2-methylphenyl)piperidine are considered hazardous waste.

  • Solid Waste: All used PPE (gloves, disposable lab coats), contaminated weighing papers, wipes, and pipette tips must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of according to institutional and local environmental regulations.[4] Do not pour down the drain. A licensed professional waste disposal service should be used.[3]

By adhering to this comprehensive PPE and handling guide, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Wikipedia. (n.d.). PFAS.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Amazon S3. (2009, April 15). Perfluorinated Compounds (PFCs) and Human Health Concerns.
  • ChemScene. (n.d.). 4-(5-Fluoro-2-methylphenyl)piperidine.
  • Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic?
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • EPA. (n.d.). 4-(5-Fluoro-2-methoxyphenyl)piperidine Properties.
  • Taylor & Francis. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • NIH. (n.d.). Fluorides and Fluorocarbons Toxicity.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • PubChem. (n.d.). 4-(3,4,5-Trifluoro-2-methylphenyl)piperidine.
  • BASF. (n.d.). Safety data sheet.
  • Reddit. (2023, June 27). Are all fluoropolymers hazardous to human health?
  • Safety Data Sheet. (2015, February 2). 4-Methylpiperidine.
  • Fluorochem. (n.d.). (S)-2-(5-FLUORO-2-METHYLPHENYL)PIPERIDINE.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 4-(5-Fluoro-2-methylphenyl)piperidine.
  • Safety Data Sheet. (n.d.). 4-Piperidinopiperidine.
  • Fluorochem. (n.d.). (S)-2-(5-FLUORO-2-METHYLPHENYL)PIPERIDINE HCL.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.